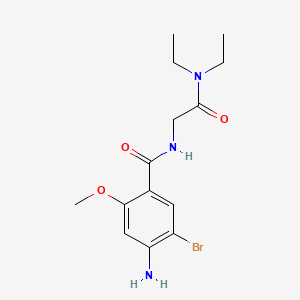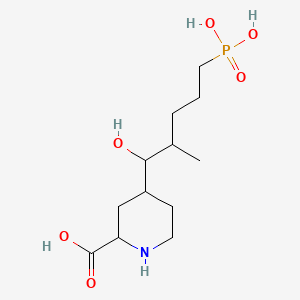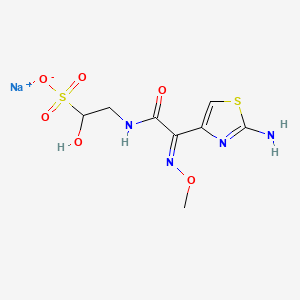![molecular formula C10H26ClN3O7P2 B13852432 3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate is a chemical compound known for its applications in various scientific fields. It is often used as a reference standard in pharmaceutical research and is related to cyclophosphamide, an alkylating agent used in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate involves multiple steps. Typically, the process starts with the reaction of 2-chloroethylamine with ethylenediamine to form an intermediate compound. This intermediate is then reacted with 3-aminopropyl dihydrogen phosphate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-quality reagents and optimized reaction conditions is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Related to cyclophosphamide, it is used in research on cancer treatment and drug development.
Industry: Utilized in the production of pharmaceutical intermediates and other chemical products
Wirkmechanismus
The mechanism of action of 3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate involves its ability to alkylate DNA. The compound forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This action is similar to that of cyclophosphamide, which targets rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: An alkylating agent used in cancer treatment.
Ifosfamide: Another alkylating agent with similar applications.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer
Uniqueness
3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate is unique due to its specific structure and the presence of the dihydrogen diphosphate group. This structural feature distinguishes it from other alkylating agents and contributes to its specific reactivity and applications .
Eigenschaften
Molekularformel |
C10H26ClN3O7P2 |
|---|---|
Molekulargewicht |
397.73 g/mol |
IUPAC-Name |
[3-aminopropoxy(hydroxy)phosphoryl] 3-[2-(2-chloroethylamino)ethylamino]propyl hydrogen phosphate |
InChI |
InChI=1S/C10H26ClN3O7P2/c11-3-6-14-8-7-13-5-2-10-20-23(17,18)21-22(15,16)19-9-1-4-12/h13-14H,1-10,12H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
GXGNIDOCCSZGLT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)COP(=O)(O)OP(=O)(O)OCCCNCCNCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



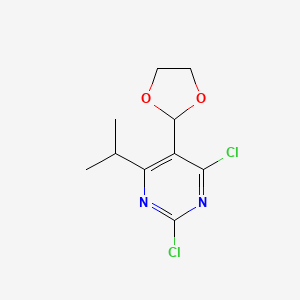
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
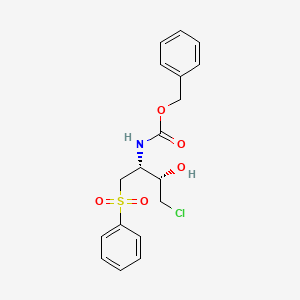
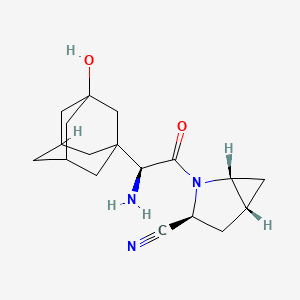
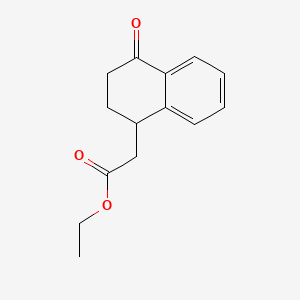
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
